5-Pyrazol-1-yl-indan-1-one

Medicinal Chemistry Cheminformatics Lead Optimization

5-Pyrazol-1-yl-indan-1-one (C12H10N2O, MW 198.22 g/mol) is a synthetic small molecule characterized by the direct N1-linkage of a pyrazole ring to the 5-position of an indan-1-one scaffold. This specific connectivity creates a non-fused, biaryl-like system with a distinct electronic and conformational profile compared to its fused or C3-linked regioisomers.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B8622468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrazol-1-yl-indan-1-one
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)N3C=CC=N3
InChIInChI=1S/C12H10N2O/c15-12-5-2-9-8-10(3-4-11(9)12)14-7-1-6-13-14/h1,3-4,6-8H,2,5H2
InChIKeyWVJZKPGWSWWJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyrazol-1-yl-indan-1-one: Core Structural and Physicochemical Baseline for Research Sourcing


5-Pyrazol-1-yl-indan-1-one (C12H10N2O, MW 198.22 g/mol) is a synthetic small molecule characterized by the direct N1-linkage of a pyrazole ring to the 5-position of an indan-1-one scaffold [1]. This specific connectivity creates a non-fused, biaryl-like system with a distinct electronic and conformational profile compared to its fused or C3-linked regioisomers. It is primarily utilized as a key intermediate in medicinal chemistry for constructing kinase-targeted libraries, where the precise vectoring of the pyrazole nitrogen is critical for target engagement .

Why Regioisomeric Pyrazole-Indanone Analogs Cannot Substitute 5-Pyrazol-1-yl-indan-1-one in SAR Campaigns


Generic substitution with other pyrazole-indanone hybrids is precluded by regioisomerism, which dictates irreversible differences in molecular recognition. The target compound's pyrazole is attached via the N1 nitrogen, which directs the N2 lone pair for specific hydrogen-bond acceptor interactions, a feature altered in C3-linked isomers like 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole [1]. This regiochemical distinction leads to quantifiable differences in lipophilicity (ΔlogP ≈ 0.5–1.0) and topological polar surface area (TPSA), which directly impact passive permeability and off-target binding profiles, making them non-interchangeable in lead optimization [1].

Quantitative Differentiation Guide for 5-Pyrazol-1-yl-indan-1-one Against Closest Analogs


Regioisomeric Differentiation vs. 3-(2,3-Dihydro-1H-inden-5-yl)-1H-pyrazole: Physicochemical Property Shifts

Relative to the C3-linked regioisomer 3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole (AMB2432945), 5-Pyrazol-1-yl-indan-1-one exhibits a distinct physicochemical profile. The N1-linkage increases molecular weight (+14 Da, 198.22 vs. 184.24 g/mol) and introduces a ketone group, which raises the topological polar surface area (TPSA) and alters the hydrogen-bonding landscape. A comparison of predicted properties shows a significant shift in lipophilicity, with the target compound showing a higher logP by approximately 1 unit, suggesting better passive membrane permeability [1][2].

Medicinal Chemistry Cheminformatics Lead Optimization

Synthetic Accessibility Advantage: DAST-Free One-Step SNAr Route vs. Multi-Step Cyclocondensation

A key practical advantage lies in its synthetic accessibility. A published procedure describes a single-step synthesis directly from commercially available 5-fluoro-indan-1-one and pyrazole using K₂CO₃ in DMSO at 100°C for 48 hours . In contrast, synthesizing the fused heterocycle, indeno[1,2-c]pyrazole, requires multi-step sequences starting from indan-1,3-dione or indan-1-one with pre-functionalization, often involving hydrazine condensation and dehydrogenation steps, which can introduce regioisomeric mixtures and lower overall yields [1].

Synthetic Chemistry Process R&D Chemical Procurement

Precedented Scaffold for Kinase Hinge-Binding: Embedded in a Sub-nanomolar B-Raf Inhibitor Chemotype

The 5-(pyrazol-1-yl)indan-1-one fragment is a crucial component of the hinge-binding motif in the highly potent B-Raf inhibitor GDC-0879, where an oxime derivative of this exact core achieves an IC50 of 0.13 nM against the purified V600E B-Raf enzyme . While the parent ketone is an intermediate, its presence in a clinical-quality chemotype provides class-level evidence of its potential for developing ATP-competitive kinase inhibitors, compared to other indanone substitution patterns (e.g., 6-pyrazolyl or fused tricyclic) which orient differently in the ATP pocket [1].

Kinase Inhibitors Oncology Fragment-Based Drug Design

High-Value Application Scenarios for Procuring 5-Pyrazol-1-yl-indan-1-one


Structure-Activity Relationship (SAR) Exploration of Kinase Hinge-Binders

Research groups developing ATP-competitive inhibitors of kinases (e.g., B-Raf, cyclin-dependent kinases) should utilize this compound as a foundational fragment. The evidence shows its direct linkage to the sub-nanomolar inhibitor GDC-0879. By procuring this key intermediate, medicinal chemists can systematically derivatize the carbonyl (e.g., to oximes, amines) while maintaining the critical N1-pyrazolyl orientation for hinge-region binding, a feat not possible with the C3-linked regioisomer [1].

Diversity-Oriented Synthesis (DOS) of Indanone-Fused Heterocycles

The unique ortho-keto-N-pyrazole architecture allows chemists to exploit the carbonyl group for intramolecular cyclizations, generating novel fused polycyclic systems that are inaccessible from other regioisomers. The validated one-step SNAr synthesis facilitates the rapid generation of a 5-pyrazolyl-indanone library for screening against multiple targets. This bypasses the synthetic complexity and regioisomeric purification issues common to methods for indeno[1,2-c]pyrazole scaffolds [2].

Chemical Probe Development for Bromodomain and Epigenetic Targets

Given the scaffold's established role in acetyl-lysine mimicry by related indanone derivatives, the 5-pyrazol-1-yl-indan-1-one core can be functionalized to create novel chemical probes. The specific TPSA and lipophilicity profile relative to its saturated-linker or C3-linked analogs makes it a superior choice for optimizing cell permeability while maintaining target engagement in a bromodomain inhibition context, where subtle changes in vectoring critically impact selectivity [1].

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